Methyl 3-oxo-3-(pyridin-4-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-3-(pyridin-4-yl)propanoate typically involves the esterification of 3-oxo-3-(pyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-oxo-3-(pyridin-4-yl)propanoic acid.
Reduction: 3-hydroxy-3-(pyridin-4-yl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-oxo-3-(pyridin-4-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds . It serves as a building block for the preparation of pyridine derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters and ketones . It is also employed in the development of enzyme inhibitors .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals . It is also utilized in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The keto group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison:
- Methyl 3-oxo-3-(pyridin-4-yl)propanoate has the keto group at the third carbon position and the pyridine ring at the fourth position, making it unique in its reactivity and interaction with biological targets .
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate has the pyridine ring at the third position, which can lead to different steric and electronic effects .
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate has the pyridine ring at the second position, affecting its chemical properties and reactivity .
Properties
IUPAC Name |
methyl 3-oxo-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDIWFXVVDOKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437141 |
Source
|
Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-45-8 |
Source
|
Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-oxo-3-(pyridin-4-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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